REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].Cl[CH:13](Cl)C.CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH3:13][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([OH:11])=[C:2]([OH:1])[CH:3]=1
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1O
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Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
WASH
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Details
|
washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After evaporation again
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from 3 liters of toluene
|
Type
|
CUSTOM
|
Details
|
to obtain the product
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C=C1)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |